molecular formula C8H5Cl3O2 B3343983 3,4,5-Trichlorophenyl acetate CAS No. 59190-61-3

3,4,5-Trichlorophenyl acetate

Cat. No.: B3343983
CAS No.: 59190-61-3
M. Wt: 239.5 g/mol
InChI Key: XVARLELSNCXVLM-UHFFFAOYSA-N
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Description

3,4,5-Trichlorophenyl acetate is an organic compound with the molecular formula C8H5Cl3O2. It is a derivative of phenol, where the phenyl ring is substituted with three chlorine atoms at the 3, 4, and 5 positions, and an acetate group is attached to the phenolic oxygen. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-Trichlorophenyl acetate can be synthesized through the esterification of 3,4,5-trichlorophenol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or distillation.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trichlorophenyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 3,4,5-trichlorophenol and acetic acid.

    Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

    Hydrolysis: 3,4,5-Trichlorophenol and acetic acid.

    Substitution: Various substituted phenyl acetates, depending on the nucleophile used.

Scientific Research Applications

3,4,5-Trichlorophenyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs that target specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-trichlorophenyl acetate involves its ability to undergo hydrolysis and substitution reactions. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity by forming covalent bonds with active site residues. The molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trichlorophenol: The parent compound, which lacks the acetate group.

    2,4,6-Trichlorophenyl acetate: A similar compound with chlorine atoms at different positions on the phenyl ring.

    3,4-Dichlorophenyl acetate: A related compound with only two chlorine atoms on the phenyl ring.

Uniqueness

3,4,5-Trichlorophenyl acetate is unique due to the specific positioning of the chlorine atoms and the presence of the acetate group, which influence its reactivity and interactions in chemical and biological systems. This unique structure allows for specific applications in synthesis and research that may not be achievable with other similar compounds.

Properties

IUPAC Name

(3,4,5-trichlorophenyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O2/c1-4(12)13-5-2-6(9)8(11)7(10)3-5/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVARLELSNCXVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C(=C1)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90974620
Record name 3,4,5-Trichlorophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59190-61-3
Record name Phenol, 3,4,5-trichloro-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59190-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3,4,5-trichloro-, 1-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059190613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-Trichlorophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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